Anisonitrile
Overview
Description
Anisonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is characterized by its white crystalline appearance and a strong odor reminiscent of coumarin. This compound is soluble in hot water and ethanol, and it is commonly used in the fragrance industry due to its rich, long-lasting, and delicate hawthorn and fragrant orchid aroma .
Synthetic Routes and Reaction Conditions:
p-Hydroxybenzoic Acid Method: This method involves reacting p-hydroxybenzoic acid with dimethyl sulfate under alkaline conditions to produce p-methoxybenzoic acid.
p-Methoxybenzamide Method: In this method, p-methoxybenzamide is dehydrated using a dehydrating agent to produce this compound.
p-Methoxybenzaldehyde Method: This method involves reacting p-methoxybenzaldehyde with hydroxylamine hydrochloride to form anisaldehyde oxime, which is then catalytically dehydrated using acetic anhydride to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the p-methoxybenzaldehyde method due to its relatively straightforward reaction steps and higher yield. The process includes the use of catalysts and controlled reaction conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using molecular oxygen as the oxidizing agent.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, catalysts such as metal oxides, and elevated temperatures.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the nitrile group.
Scientific Research Applications
Anisonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the fragrance industry for the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of anisonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in this compound can enhance binding affinity to target molecules, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance. These properties make this compound a valuable compound in drug design and development .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the methoxy group, making it less aromatic.
4-Methoxybenzaldehyde: Shares the methoxy group but has an aldehyde functional group instead of a nitrile group.
4-Methoxybenzoic Acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness of Anisonitrile: this compound’s unique combination of a methoxy group and a nitrile group gives it distinct chemical properties, such as enhanced stability and specific reactivity patterns. These characteristics make it particularly suitable for applications in the fragrance industry and as an intermediate in organic synthesis .
Properties
IUPAC Name |
4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJAAZYHCCRJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052596 | |
Record name | 4-Anisonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methoxybenzonitrile | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 4-Methoxybenzonitrile | |
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CAS No. |
874-90-8, 68271-93-2 | |
Record name | 4-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |
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Record name | 4-Methoxybenzonitrile | |
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Record name | Benzonitrile, 4-methoxy- | |
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Record name | 4-Anisonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.701 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for anisonitrile?
A: this compound (4-methoxybenzonitrile) has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Spectroscopically, this compound can be characterized by its infrared (IR) spectrum. A significant peak is observed for the CN stretching vibration. []
Q2: Can you describe some of the methods used to synthesize this compound?
A: this compound can be synthesized through various methods, with many focusing on optimizing yield and reaction conditions. One common approach is the dehydration of anisaldoxime. Researchers have explored different catalysts and conditions for this reaction, including base phase transfer catalysis [], ultrasonic wave irradiation and phase transfer catalysis [], solid acid catalysts like Nafion/SiO2 under microwave irradiation [], and even organoselenium-catalyzed dehydration under solventless conditions. [] Another method involves the ammoxidation of p-methoxytoluene using a VPO/SiO2 catalyst. [, ]
Q3: Are there any studies on the vibrational properties of this compound under electric fields?
A: Yes, vibrational Stark effect (VSE) spectroscopy has been employed to study the impact of electric fields on the CN stretching vibration of this compound. This technique provides insights into the anharmonicity of the CN bond and its sensitivity to local electrostatic environments. [] Researchers have also used computational methods like finite-field ab initio calculations to simulate the electroabsorption responses of this compound, examining factors like Stark tuning rates and the influence of solvents. []
Q4: What are the applications of this compound in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. For instance, it acts as a reagent in the synthesis of hydroxyalkyl thiazolines, a class of ligands used in carbonyl addition reactions. [] Additionally, this compound participates in reactions with Grignard reagents in the presence of copper(I) bromide, leading to the formation of ketimines, ketones, and amines. []
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